3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
Overview
Description
3’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a sulfonyl chloride group attached to the biphenyl structure, which is further substituted with a chlorine atom at the 3’ position. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
Scientific Research Applications
3’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds such as polychlorinated biphenyls (pcbs) have been found to interact with theEstrogen receptor , which plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
It’s known that halides like this compound can undergo nucleophilic substitution reactions . In the case of benzylic halides, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .
Biochemical Pathways
Related compounds such as pcbs are known to be degraded through anaerobic dechlorination, aerobic microbial degradation, and a combination of transformation of anaerobic dechlorination and aerobic degradation . PCB-degrading bacteria mainly attack the 2, 3-carbon bond by biphenyl-2, 3-dioxygenase to generate chlorobenzoic acid (CBA) and 2-hydroxy-penta-2,4-dienoic acid .
Result of Action
Related compounds such as pcbs are known to bioaccumulate and cause harmful health effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride typically involves the chlorination of biphenyl followed by sulfonylation. One common method is the reaction of biphenyl with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Chlorination: Biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the 3’ position.
Sulfonylation: The chlorinated biphenyl is then treated with chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 4-position.
Industrial Production Methods
In industrial settings, the production of 3’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Substitution: The biphenyl core can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions to avoid over-substitution.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the presence of solvents such as toluene or DMF.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Biaryl Compounds: Formed through coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride
- 2’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride
- 3’-Bromo-[1,1’-biphenyl]-4-sulfonyl chloride
Uniqueness
3’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride is unique due to the specific positioning of the chlorine and sulfonyl chloride groups, which imparts distinct reactivity and selectivity in chemical reactions. This positional isomerism allows for tailored synthetic applications and the development of specialized compounds with desired properties.
Properties
IUPAC Name |
4-(3-chlorophenyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)17(14,15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVELIXWAKJVRDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585800 | |
Record name | 3'-Chloro[1,1'-biphenyl]-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478647-00-6 | |
Record name | 3'-Chloro[1,1'-biphenyl]-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Chloro[1,1'-biphenyl]-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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